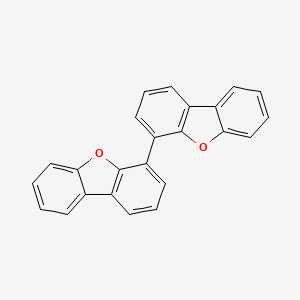
N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol This compound is known for its unique structure, which includes two 3,4,5-trimethoxybenzylidene groups attached to an ethylenediamine backbone
Preparation Methods
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is typically synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and ethylenediamine . The reaction involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or other electrophiles. These reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine has several scientific research applications, including:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Research has explored its potential use in drug design and development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparison with Similar Compounds
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine can be compared with other similar compounds, such as:
N,N’-bis-(4-Methoxybenzylidene)ethylenediamine: This compound has similar structural features but with fewer methoxy groups, leading to different chemical and biological properties.
N,N’-bis-(3,4-Dichlorobenzylidene)ethylenediamine:
N,N’-bis-(3-Nitrobenzylidene)ethylenediamine: The nitro groups in this compound confer unique electronic properties, making it suitable for specific research applications.
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine stands out due to its multiple methoxy groups, which enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H28N2O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-N-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C22H28N2O6/c1-25-17-9-15(10-18(26-2)21(17)29-5)13-23-7-8-24-14-16-11-19(27-3)22(30-6)20(12-16)28-4/h9-14H,7-8H2,1-6H3 |
InChI Key |
HEQNQXVXIUAFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NCCN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963743.png)
![methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11963750.png)
![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)

![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)




![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)


